

Synthesis of Antimony Trioxide from Stibnite Ore: A Technical Guide

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Compound of Interest

Compound Name: Antimony(III) oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of antimony trioxide (Sb_2O_3) from its principal ore, stibnite (Sb_2S_3). The document details both pyrometallurgical and hydrometallurgical routes, offering comprehensive experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the chemical pathways and operational steps.

Introduction

Antimony trioxide is a compound of significant industrial and pharmaceutical interest. In the pharmaceutical sector, antimony compounds have been historically used and are currently being investigated for the treatment of various diseases, including leishmaniasis. The synthesis of high-purity antimony trioxide from natural stibnite ore is a critical first step for its application in drug development and other high-technology fields. This guide explores the two main industrial approaches to achieve this conversion: high-temperature volatilization (pyrometallurgy) and aqueous leaching and precipitation (hydrometallurgy).

Pyrometallurgical Synthesis: Volatilization Roasting

The most common pyrometallurgical method for producing antimony trioxide from stibnite is volatilization roasting. This process involves the oxidation of antimony sulfide in the presence of a controlled amount of air at elevated temperatures. The resulting antimony trioxide is volatile and is collected as a fine powder after cooling.^{[1][2]}

Experimental Protocol: Generalized Laboratory-Scale Volatilization Roasting

This protocol outlines a general procedure for the laboratory-scale synthesis of antimony trioxide from stibnite concentrate via volatilization roasting.

Materials and Equipment:

- Stibnite (Sb_2S_3) concentrate, finely ground
- Tube furnace with temperature and atmosphere control
- Alumina or ceramic crucible
- Gas flow meters for air or nitrogen-oxygen mixtures
- Condensation and collection system (e.g., a series of condensers or a baghouse filter)
- Analytical balance
- Personal protective equipment (PPE): heat-resistant gloves, safety glasses, respirator

Procedure:

- **Sample Preparation:** A known mass of finely ground stibnite concentrate is placed in a ceramic crucible, ensuring a uniform and thin layer to maximize gas-solid contact.[3]
- **Furnace Setup:** The crucible is placed in the center of the tube furnace. The furnace is sealed, and the gas inlet and outlet are connected to the gas supply and the condensation system, respectively.
- **Inert Atmosphere Purge:** The furnace is purged with an inert gas, such as nitrogen, to remove any residual air before heating.
- **Heating and Roasting:** The furnace is heated to the desired roasting temperature, typically between 800°C and 1200°C . [4] Once the target temperature is reached, a controlled flow of air or a specific nitrogen-oxygen mixture is introduced into the furnace. The reaction is

maintained for a predetermined duration, generally ranging from 30 minutes to several hours.[4]

- **Volatilization and Collection:** The volatile antimony trioxide gas produced during roasting is carried by the gas stream out of the furnace and into the condensation system. The gas is cooled, causing the antimony trioxide to solidify and be collected as a fine powder.
- **Cooling and Product Recovery:** After the roasting period, the gas flow is switched back to an inert atmosphere, and the furnace is allowed to cool down. The collected crude antimony trioxide is carefully recovered from the condensation system and weighed.
- **Purification (Optional):** The crude antimony trioxide may be further purified by sublimation or other refining processes to remove impurities such as arsenic and lead oxides.[4]

Quantitative Data for Volatilization Roasting

Parameter	Value/Range	Reference
Roasting Temperature	800 - 1200 °C	[4]
Oxygen Concentration	1 - 9 vol. %	[3]
Roasting Time	30 - 120 minutes	[4][5]
Antimony Volatilization Efficiency	> 97%	[3]
Purity of Crude Sb ₂ O ₃	~98%	[1]

Hydrometallurgical Synthesis: Leaching and Precipitation/Hydrolysis

Hydrometallurgical processes offer an alternative to high-temperature roasting and involve the leaching of antimony from stibnite ore using aqueous solutions, followed by the recovery of antimony trioxide from the leach liquor. These methods can be broadly categorized into acidic and alkaline leaching routes.

Acidic Leaching with Ferric Chloride followed by Hydrolysis

This method utilizes the oxidizing power of ferric chloride in an acidic medium to dissolve stibnite, followed by hydrolysis to precipitate antimony trioxide.

Experimental Protocol: Ferric Chloride Leaching and Hydrolysis

Materials and Equipment:

- Stibnite (Sb_2S_3) concentrate
- Ferric chloride (FeCl_3)
- Hydrochloric acid (HCl)
- Ammonium hydroxide (NH_4OH) or other suitable base
- Glass reactor with a heating mantle and stirrer
- pH meter
- Filtration apparatus (e.g., Büchner funnel and vacuum flask)
- Drying oven

Procedure:

- Leaching:
 - A leaching solution is prepared by dissolving a specific concentration of ferric chloride in dilute hydrochloric acid.
 - The stibnite concentrate is added to the reactor containing the leaching solution to achieve a desired solid-to-liquid ratio.

- The slurry is heated to a controlled temperature, typically between 50°C and 105°C, and stirred for a specific duration (e.g., 1-4 hours) to facilitate the dissolution of antimony.[6]
- Solid-Liquid Separation: After leaching, the mixture is filtered to separate the pregnant leach solution containing antimony trichloride (SbCl_3) from the solid residue (gangue and elemental sulfur).
- Purification of Leach Solution (Optional): The pregnant leach solution may undergo purification steps to remove dissolved impurities.
- Hydrolysis and Precipitation:
 - The purified antimony-rich solution is transferred to a separate reactor.
 - The pH of the solution is carefully adjusted by the slow addition of a base, such as ammonium hydroxide, while stirring vigorously. Antimony trioxide precipitates as the pH increases. The optimal pH for precipitation is typically in the range of 7.0 to 9.0.
- Filtration, Washing, and Drying:
 - The precipitated antimony trioxide is collected by filtration.
 - The filter cake is washed thoroughly with deionized water to remove any residual salts.
 - The washed product is dried in an oven at a controlled temperature (e.g., 100-120°C) to obtain the final antimony trioxide powder.

Quantitative Data for Ferric Chloride Leaching

Parameter	Value/Range	Reference
FeCl ₃ Concentration	1.2 times stoichiometric requirement	[7]
Leaching Temperature	50 - 105 °C	[6][7]
Leaching Time	1 - 4 hours	[6][7]
Antimony Leaching Efficiency	> 98%	[7]
Purity of Sb ₂ O ₃	> 99%	[8]
Overall Yield	~90%	[8]

Alkaline Leaching with Sodium Hydroxide and Sodium Sulfide followed by Precipitation

Alkaline leaching is another effective hydrometallurgical route where stibnite is dissolved in a solution of sodium hydroxide and sodium sulfide to form soluble thioantimonite complexes. Antimony trioxide is then recovered from this solution.

Experimental Protocol: Alkaline Leaching and Precipitation

Materials and Equipment:

- Stibnite (Sb₂S₃) concentrate
- Sodium hydroxide (NaOH)
- Sodium sulfide (Na₂S)
- Glass reactor with heating and stirring capabilities
- Filtration apparatus
- Drying oven

Procedure:

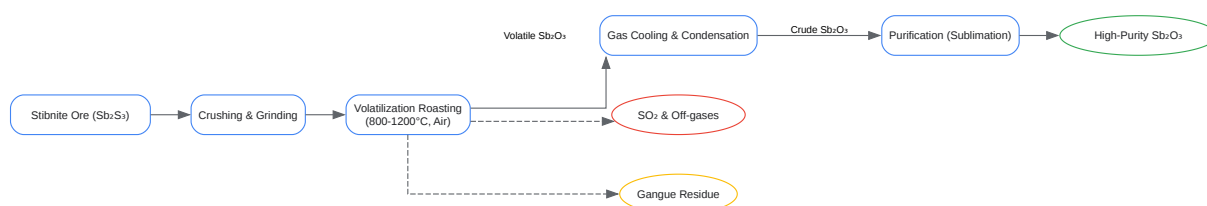
- Leaching:
 - An alkaline leaching solution is prepared with specific concentrations of NaOH and Na₂S in deionized water.
 - The stibnite concentrate is added to the reactor with the leaching solution.
 - The mixture is heated to a designated temperature (e.g., 25-70°C) and stirred for a set duration (e.g., 1-3 hours) to dissolve the antimony.[9]
- Solid-Liquid Separation: The slurry is filtered to separate the pregnant leach solution containing dissolved antimony complexes from the solid residue.
- Precipitation: The method for precipitating antimony trioxide from the alkaline sulfide solution can vary. One approach involves acidification to precipitate antimony trisulfide, which is then roasted to form the oxide. Alternatively, more complex hydrometallurgical routes involving oxidation and hydrolysis can be employed.
- Product Recovery and Purification: The precipitated antimony compound is filtered, washed, and dried. If necessary, further processing, such as controlled oxidation, is performed to obtain pure antimony trioxide.

Quantitative Data for Alkaline Leaching

Parameter	Value/Range	Reference
NaOH Concentration	2.5 M	[9]
Na ₂ S Concentration	0.97 M	[9]
Leaching Temperature	25 - 70 °C	[9]
Leaching Time	1 - 3 hours	[9]
Antimony Leaching Efficiency	~70%	[9]
Purity of Recovered Antimony	High purity achievable	[9]

Process Flow Diagrams

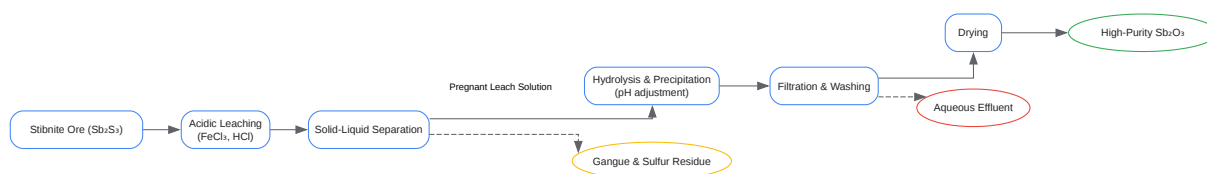
Pyrometallurgical Synthesis of Antimony Trioxide



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Caption: Pyrometallurgical synthesis of antimony trioxide from stibnite ore.

Hydrometallurgical Synthesis of Antimony Trioxide (Acidic Route)



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Caption: Hydrometallurgical synthesis of antimony trioxide (acidic route).

Conclusion

The synthesis of antimony trioxide from stibnite ore can be effectively achieved through both pyrometallurgical and hydrometallurgical methods. Pyrometallurgical volatilization roasting is a direct, high-temperature process that can achieve high volatilization efficiencies.[3]

Hydrometallurgical routes, particularly acidic leaching with ferric chloride, offer high antimony extraction rates at lower temperatures and can yield a high-purity product. The choice of method depends on various factors, including the grade of the ore, desired product purity, environmental considerations, and economic feasibility. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to select and optimize a suitable synthesis route for their specific applications in drug development and other scientific endeavors.

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- To cite this document: BenchChem. [Synthesis of Antimony Trioxide from Stibnite Ore: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798121#synthesis-of-antimony-trioxide-from-stibnite-ore]

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